molecular formula C17H11ClFN5O4S2 B2836936 4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 389072-95-1

4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No. B2836936
CAS RN: 389072-95-1
M. Wt: 467.87
InChI Key: NPYSDWCAEBTOII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Chemical Structure and Properties

The compound has the following chemical formula: C11H15O3ClFN3S. It crystallizes in a triclinic structure with specific dimensions and angles . The molecular structure includes a 1,3,4-thiadiazole ring, a nitrobenzamide moiety, and a fluorophenyl group.

Herbicide Development

The compound serves as an essential intermediate in the synthesis of the herbicide saflufenacil. Saflufenacil is widely used in agriculture to control broadleaf and grassy weeds. Its mode of action involves inhibiting protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll biosynthesis. The compound’s synthesis pathway contributes to the development of effective herbicides .

Synthesis of Trifluoromethylpyridines

Interestingly, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained from this compound via a simple one-step reaction. Trifluoromethylpyridines find applications in various fields, including pharmaceuticals and agrochemicals .

Antitumor Evaluation

A series of novel derivatives, including 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, were synthesized using this compound. These derivatives were evaluated for their antitumor properties. Such research contributes to the discovery of potential anticancer agents .

Future Directions

The future directions for this compound could involve further evaluation of its potential biological activities, such as its inhibitory activity against enzymes like urease . Additionally, it could be interesting to explore its potential applications in other areas of research.

properties

IUPAC Name

4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O4S2/c18-10-6-5-9(7-13(10)24(27)28)15(26)21-16-22-23-17(30-16)29-8-14(25)20-12-4-2-1-3-11(12)19/h1-7H,8H2,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYSDWCAEBTOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

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